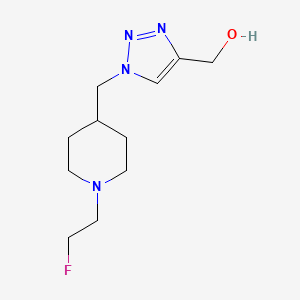

(1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Description

(1-((1-(2-Fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a heterocyclic compound featuring a piperidine core substituted with a 2-fluoroethyl group, a 1,2,3-triazole ring linked via a methyl bridge, and a hydroxymethyl group at the 4-position of the triazole. This structure combines fluorinated alkyl chains with nitrogen-rich heterocycles, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where fluorine substitution enhances binding or pharmacokinetics .

Properties

IUPAC Name |

[1-[[1-(2-fluoroethyl)piperidin-4-yl]methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19FN4O/c12-3-6-15-4-1-10(2-5-15)7-16-8-11(9-17)13-14-16/h8,10,17H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYHLZJLRPOMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=C(N=N2)CO)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction.

Biological Activity

(1-((1-(2-fluoroethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring , a triazole ring , and a fluoroethyl group , which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:

- Receptor Binding : The triazole moiety may facilitate binding to various receptors involved in neurological pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes critical in metabolic pathways, suggesting its role as a potential therapeutic agent in conditions such as cancer or neurodegenerative diseases.

This compound plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing cellular pathways:

- Kinase Interaction : The compound can bind with certain kinase enzymes, potentially inhibiting their activity and modulating signaling pathways crucial for cellular functions.

- Transport Protein Interaction : It may influence the transport of ions and other molecules across cell membranes.

Cellular Effects

The effects of this compound on cells are diverse:

- Gene Expression Modulation : It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism.

- Metabolic Activity : The compound may activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Anticancer Potential

Recent studies have indicated that compounds similar to this exhibit promising anticancer activities. For instance, derivatives of triazole have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The following table summarizes some findings:

| Compound | Cancer Type | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| ZQL-4c | Breast | 2.96 (MCF-7) | Induces apoptosis via ROS production |

| ZQL-4c | Breast | 0.80 (MDA-MB-231) | Inhibits Notch-AKT signaling pathway |

These findings suggest that the biological activity of this compound may be linked to similar mechanisms observed in its analogs.

Neuropharmacological Effects

Given the structural features of the compound, particularly the piperidine ring, it may exhibit neuropharmacological properties. Studies have shown that piperidine derivatives can modulate neurotransmitter systems and have potential applications in treating disorders such as depression and anxiety.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- Inhibition of Kinases : Research indicates that (1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol can inhibit certain kinases involved in cancer progression.

- Neurotransmitter Modulation : Studies reveal that the compound can affect serotonin levels, suggesting possible applications in treating mood disorders.

- Cell Proliferation Studies : Experimental data show that this compound can reduce cell viability in various cancer cell lines by inducing apoptosis.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs share the 1,2,3-triazole-methanol scaffold but differ in substituents on the piperidine or aromatic moieties. Key comparisons include:

Key Observations :

Pharmacological Activity

Key Observations :

Physical and Chemical Properties

Key Observations :

- Larger compounds like AB668 face solubility challenges, whereas smaller triazole-methanol derivatives are more amenable to formulation .

Key Observations :

- Click chemistry (CuAAC) is a common strategy for triazole formation but requires careful optimization for fluorinated precursors .

Preparation Methods

Key Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core triazole ring in the target compound is formed via the CuAAC "click" reaction, which is highly regioselective and efficient under mild conditions. This method involves the reaction of an azide intermediate with an alkyne-functionalized precursor.

Step 1: Preparation of 2-fluoroethylazide

The 2-fluoroethylazide is synthesized by nucleophilic substitution of a 2-fluoroethyl halide with sodium azide. This intermediate is purified by automated distillation to achieve high yield (~60% non-decay-corrected for radiolabeled analogs) and purity.Step 2: CuAAC Reaction with Alkyne-Functionalized Piperidine Derivative

The alkyne precursor, such as 1-(prop-2-yn-1-yl)piperidine or piperazine derivatives, is reacted with 2-fluoroethylazide in the presence of copper(I) catalysts (e.g., tetrakis(acetonitrile)copper(I) hexafluorophosphate) and stabilizing ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). The reaction is typically carried out in solvents such as dimethylformamide (DMF) or acetonitrile-water mixtures at room temperature or slightly elevated temperatures (up to 70 °C) for 2 hours to 30 minutes.-

- Degassing the reaction mixture via freeze-pump-thaw cycles enhances catalyst efficiency.

- Catalyst loading is generally in the range of 1–5 mol%.

- Reaction temperature control (60–80 °C) minimizes side reactions and improves regioselectivity.

- Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating.

Functional Group Transformations and Intermediate Preparation

Synthesis of (1H-1,2,4-triazol-1-yl)methanol as a Model Intermediate

Although the target compound contains a 1,2,3-triazole, preparation methods for related triazolylmethanol compounds provide insight into handling the methanol substituent on the triazole ring.- Reaction of 1H-1,2,4-triazole with formaldehyde in solvents like tetrahydrofuran (THF) or ethanol-water mixtures at room temperature or reflux conditions yields the corresponding triazolylmethanol in yields ranging from 79% to 96%.

- Typical reaction times vary from 4 hours at 20 °C to 13 hours with reflux.

- Triethylamine catalysis at elevated temperatures (140 °C) can also be employed to improve yields.

Conversion to Chloromethyl Derivatives

The hydroxymethyl group can be converted to chloromethyl using thionyl chloride (SOCl2) in solvents such as dichloromethane or THF at 70–100 °C, yielding 1-(chloromethyl)-1H-1,2,4-triazole derivatives with yields from 48% to 94% depending on conditions. This step is useful for further functionalization, such as alkylation or nucleophilic substitution.

Purification and Characterization

-

- Semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is used to isolate the final product, especially for radiolabeled or sensitive compounds, employing C18 columns with gradients of acetonitrile and aqueous ammonium formate buffers.

- Flash chromatography and recrystallization are common for non-radioactive standards.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the formation of the triazole ring and substitution pattern. Triazole proton signals typically appear at δ 7.5–8.0 ppm, while piperidine protons resonate between δ 1.5–3.0 ppm.

- High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) validate molecular weight and purity.

- Radiochemical purity for fluorine-18 labeled analogs is confirmed to be ≥99% at end of synthesis, with stability maintained over hours at room temperature.

Summary Table of Preparation Conditions and Yields

| Step/Intermediate | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-Fluoroethylazide synthesis | Nucleophilic substitution; automated distillation | ~60 | Non-decay corrected yield for radiolabeled analog |

| CuAAC reaction (triazole formation) | Cu(I) catalyst, TBTA ligand, DMF/acetonitrile, RT-70 °C, 0.5–2 h | 25–55 | Click chemistry; mild conditions; degassed reaction mix |

| (1H-1,2,4-triazol-1-yl)methanol synthesis | Formaldehyde + triazole, THF or EtOH/H2O, RT–reflux | 79–96 | Model intermediate; base or heat catalysis |

| Chloromethyl derivative formation | Thionyl chloride, DCM or THF, 70–100 °C, 0.5–4 h | 48–94 | For further functionalization |

| Final compound purification | Semi-preparative RP-HPLC, gradient elution | ~25 | Isolated as TFA salt or white powder |

Research Findings and Practical Considerations

- The CuAAC "click" reaction remains the most reliable and widely used method for constructing the triazole core with high regioselectivity and yield.

- Automated synthesis modules can facilitate radiolabeling steps with fluorine-18, enhancing reproducibility and safety in handling radioactive materials.

- Purification by RP-HPLC ensures high purity (>98%), critical for biological applications and pharmacological studies.

- The methanol substituent on the triazole ring can be introduced via formaldehyde addition or preserved through mild reaction conditions to avoid degradation.

- Catalyst choice, solvent system, and temperature are crucial parameters to optimize for maximizing yield and minimizing side products.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Single-crystal diffraction resolves the triazole-piperidine dihedral angle and fluoroethyl orientation. Use slow vapor diffusion (e.g., CHCl/MeOH) for crystal growth .

- NMR spectroscopy : H/C NMR confirms regioselectivity of triazole formation. F NMR (δ ~ -215 ppm) verifies fluoroethyl integrity .

Advanced Consideration

Dynamic NMR (DNMR) at variable temperatures (e.g., -40°C to 80°C) can probe rotational barriers in the fluoroethyl group. DFT calculations (B3LYP/6-31G*) model electronic effects of fluorine on conformational stability .

What role does the 2-fluoroethyl group play in modulating the compound’s physicochemical and biological properties?

Basic Research Focus

The fluorine atom enhances lipophilicity (logP ~1.8) and metabolic stability by resisting oxidative degradation. Hydrogen bonding between the fluoroethyl group and target proteins (e.g., kinases) may improve binding affinity .

Advanced Consideration

Comparative studies with non-fluorinated analogs (e.g., ethyl vs. fluoroethyl) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify fluorine’s contribution to binding thermodynamics .

How can researchers design structure-activity relationship (SAR) studies to evaluate this compound’s bioactivity?

Q. Basic Research Focus

- Core modifications : Synthesize derivatives with varied triazole substituents (e.g., methyl, phenyl) or piperidine N-alkylation (e.g., ethyl, propyl).

- In vitro assays : Test against enzyme targets (e.g., CYP450 isoforms) or cancer cell lines (IC via MTT assay) .

Advanced Consideration

Use cryo-EM or molecular docking (AutoDock Vina) to map interactions between the fluoroethyl group and hydrophobic binding pockets. Pair with mutagenesis studies to validate computational predictions .

What analytical methods ensure purity and stability of this compound under storage conditions?

Q. Basic Research Focus

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) detects impurities >0.1%.

- Forced degradation : Expose to heat (40°C), light (UV 254 nm), and acidic/basic conditions to identify degradation pathways .

Advanced Consideration

Stability-indicating UPLC-MS/MS quantifies trace degradation products (e.g., triazole ring oxidation). Accelerated stability studies (ICH Q1A guidelines) predict shelf life under varying humidity .

How can computational modeling predict this compound’s pharmacokinetic (PK) and toxicity profiles?

Q. Advanced Research Focus

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%), blood-brain barrier permeability (low), and CYP inhibition risk.

- Toxicity screening : Use ProTox-II to predict hepatotoxicity and Ames mutagenicity .

What strategies are recommended for studying metabolic pathways and metabolite identification?

Q. Advanced Research Focus

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. LC-HRMS identifies phase I metabolites (e.g., hydroxylation at piperidine C4).

- Isotope tracing : F NMR tracks fluoroethyl stability during metabolism .

How does the triazole-piperidine scaffold influence conformational dynamics in solution?

Advanced Research Focus

NOESY NMR reveals spatial proximity between triazole protons and the piperidine methylene group. Variable-temperature H NMR assesses rotational freedom of the hydroxymethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.